molecular formula C26H34N2O6 B14763211 tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate

tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14763211
M. Wt: 470.6 g/mol
InChI Key: JYQWYURPQYGNFL-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, hydroxyl group, and other substituents under controlled conditions. Common reagents include tert-butyl alcohol, phenylmethanol, and methyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl

Properties

Molecular Formula

C26H34N2O6

Molecular Weight

470.6 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C26H34N2O6/c1-26(2,3)34-25(31)28-20(17-32-15-18-11-7-5-8-12-18)22(29)23(21(28)24(30)27-4)33-16-19-13-9-6-10-14-19/h5-14,20-23,29H,15-17H2,1-4H3,(H,27,30)

InChI Key

JYQWYURPQYGNFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(C(C1C(=O)NC)OCC2=CC=CC=C2)O)COCC3=CC=CC=C3

Origin of Product

United States

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